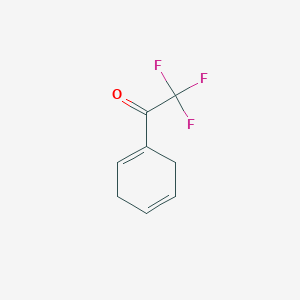
(2,2-Difluorocyclopropyl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Difluorocyclopropyl)methyl acetate is an organic compound that features a cyclopropane ring substituted with two fluorine atoms and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorocyclopropyl)methyl acetate typically involves the cyclopropanation of alkenes using difluorocarbene precursors. One common method involves the reaction of alkenes with methyl 2,2-difluoro-2-(fluorosulfonyl)acetate under basic conditions to generate the difluorocyclopropane ring . The reaction conditions often require the use of a strong base such as potassium tert-butoxide and a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluorocyclopropyl)methyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The acetate group can be substituted with other nucleophiles under appropriate conditions.
Ring-Opening Reactions: The cyclopropane ring can undergo ring-opening reactions, especially under acidic or basic conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like acetonitrile or DMSO.
Ring-Opening Reactions: Acidic conditions (e.g., using hydrochloric acid) or basic conditions (e.g., using sodium hydroxide) can facilitate the ring-opening of the cyclopropane ring.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Ring-Opening Reactions: The products depend on the specific conditions but may include linear or branched fluorinated compounds.
Scientific Research Applications
(2,2-Difluorocyclopropyl)methyl acetate has several scientific research applications:
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Agriculture: The compound may be used in the synthesis of agrochemicals, such as herbicides and insecticides, leveraging its fluorinated structure to improve efficacy and environmental stability.
Mechanism of Action
The mechanism of action of (2,2-Difluorocyclopropyl)methyl acetate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the cyclopropane ring can undergo metabolic transformations, leading to active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2,2-Difluorocyclopropyl)methyl chloride
- (2,2-Difluorocyclopropyl)methyl bromide
- (2,2-Difluorocyclopropyl)methyl alcohol
Uniqueness
(2,2-Difluorocyclopropyl)methyl acetate is unique due to the presence of the acetate group, which can be readily modified through various chemical reactions. This versatility makes it a valuable intermediate in organic synthesis. Additionally, the compound’s fluorinated cyclopropane ring imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, compared to non-fluorinated analogs .
Properties
Molecular Formula |
C6H8F2O2 |
|---|---|
Molecular Weight |
150.12 g/mol |
IUPAC Name |
(2,2-difluorocyclopropyl)methyl acetate |
InChI |
InChI=1S/C6H8F2O2/c1-4(9)10-3-5-2-6(5,7)8/h5H,2-3H2,1H3 |
InChI Key |
XQSGUTXFGBJIHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1CC1(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


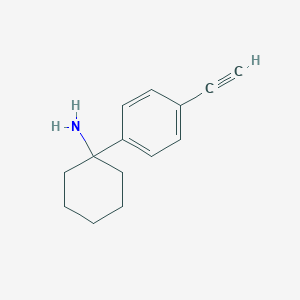
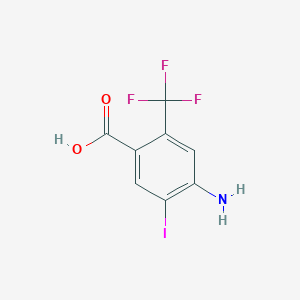
![2'-Bromo-2'-deoxyadenosine 5'-[beta,gamma-imide]triphosphoric acid](/img/structure/B12837899.png)
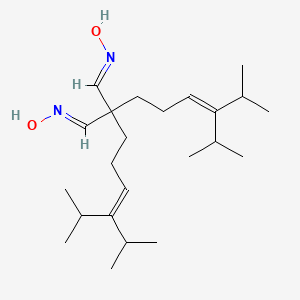
![Benzyl 4'-methyl[1,1'-biphenyl]-2-yl ether](/img/structure/B12837909.png)
![2-(8-Azabicuclo[3.2.1]octan-8-yl)ethan-1-amine](/img/structure/B12837915.png)


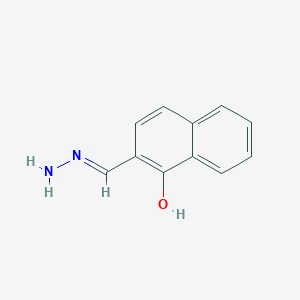
![(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride](/img/structure/B12837932.png)
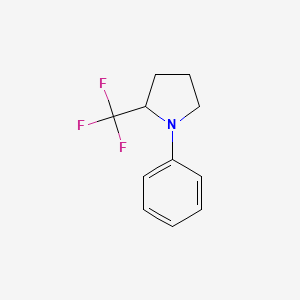
![6-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12837947.png)

